Dehydro Amlodipine N-Oxide
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Overview
Description
Dehydro Amlodipine N-Oxide is a chemical compound with the molecular formula C20H23ClN2O6 and a molecular weight of 422.86 g/mol . It is a derivative of Amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is primarily used in pharmaceutical research and development as a reference standard and impurity marker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Amlodipine N-Oxide involves the oxidation of Dehydro Amlodipine. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dehydro Amlodipine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Dehydro Amlodipine to this compound using oxidizing agents.
Reduction: Potential reduction back to Dehydro Amlodipine under specific conditions.
Substitution: Possible substitution reactions at the amino or ethoxy groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride; solvents like ethanol or methanol.
Substitution: Various nucleophiles; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); elevated temperatures.
Major Products
Oxidation: This compound.
Reduction: Dehydro Amlodipine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Dehydro Amlodipine N-Oxide has several scientific research applications:
Pharmaceutical Research: Used as a reference standard and impurity marker in the development and quality control of Amlodipine-based drugs.
Analytical Chemistry: Employed in method development and validation for the detection and quantification of Amlodipine impurities.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Industrial Applications: Utilized in the production of high-purity Amlodipine for pharmaceutical use.
Mechanism of Action
The mechanism of action of Dehydro Amlodipine N-Oxide is similar to that of Amlodipine. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells . This results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure . The compound may also exhibit antioxidant properties and enhance the production of nitric oxide, contributing to its vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Dehydro Amlodipine: An intermediate in the synthesis of Amlodipine and its derivatives.
Amlodipine Besylate: A salt form of Amlodipine used in pharmaceutical formulations.
Uniqueness
Dehydro Amlodipine N-Oxide is unique due to its specific oxidation state and structural modifications, which make it a valuable reference standard and impurity marker in pharmaceutical research . Its distinct chemical properties and reactivity also differentiate it from other Amlodipine derivatives .
Properties
Molecular Formula |
C20H23ClN2O6 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1-oxidopyridin-1-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23ClN2O6/c1-4-29-20(25)18-15(11-28-10-9-22)23(26)12(2)16(19(24)27-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3 |
InChI Key |
HMVRYAJKOKSVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C([N+](=C1COCCN)[O-])C)C(=O)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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